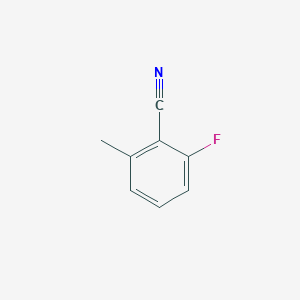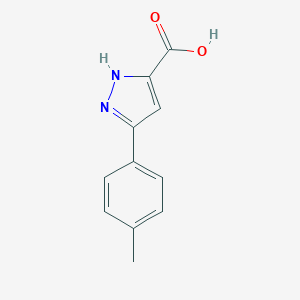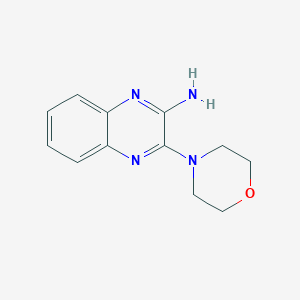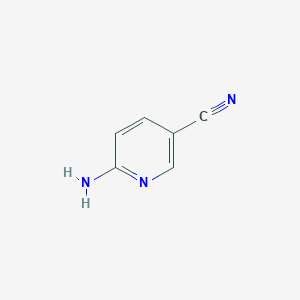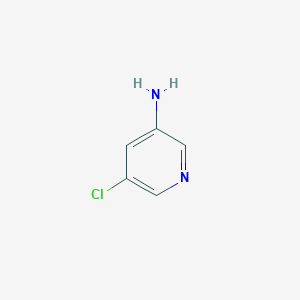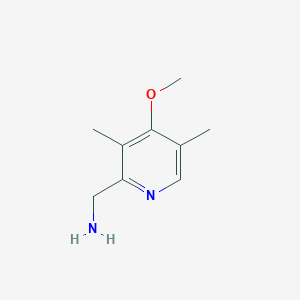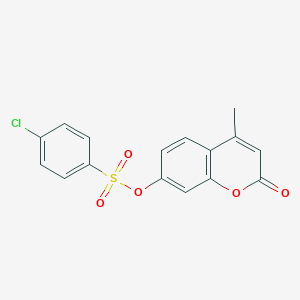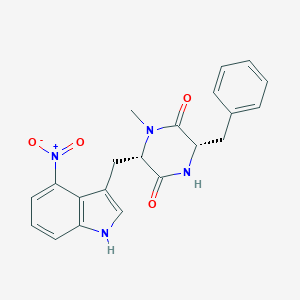
Thaxtomin C
Übersicht
Beschreibung
Thaxtomin C is a phytotoxin produced by certain species of the genus Streptomyces, particularly Streptomyces scabiesThis compound, like other thaxtomins, inhibits cellulose synthesis in plant tissues, leading to the characteristic scab lesions on infected plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thaxtomin C can be synthesized through a series of chemical reactions involving the condensation of N-methyl-L-4-nitrotryptophan methyl ester and t-Boc-L-phenylalanine. This dipeptide is then cyclized to form the thaxtomin analogue . The synthesis involves careful control of reaction conditions to ensure the correct formation of the diketopiperazine ring structure.
Industrial Production Methods: Industrial production of thaxtomins, including this compound, often involves the use of genetically engineered Streptomyces strains. For example, the thaxtomin gene cluster from Streptomyces scabies can be cloned and expressed in a nonpathogenic Streptomyces strain such as Streptomyces albus J1074. This method allows for high-yield production of thaxtomins and their analogs .
Analyse Chemischer Reaktionen
Types of Reactions: Thaxtomin C undergoes various chemical reactions, including hydroxylation and nitration. The hydroxylation process involves the insertion of an oxygen atom into the aliphatic or aromatic carbon-hydrogen bonds of the diketopiperazine ring .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-methyl-L-4-nitrotryptophan methyl ester, t-Boc-L-phenylalanine, and various oxidizing agents for hydroxylation reactions .
Major Products: The major products formed from the reactions involving this compound include various hydroxylated and nitrated analogs, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Thaxtomin C has several scientific research applications, particularly in the fields of agriculture and plant pathology. It is used as a tool to study the mechanisms of cellulose synthesis inhibition in plants and to develop strategies for controlling common scab disease in potatoes and other crops .
Wirkmechanismus
Thaxtomin C exerts its effects by inhibiting cellulose synthesis in expanding plant tissues. This inhibition is achieved through the disruption of the cellulose synthase complex, leading to the formation of scab lesions on infected plants . The molecular targets of this compound include various enzymes involved in the cellulose synthesis pathway, and its action is facilitated by the unique structure of the diketopiperazine ring .
Vergleich Mit ähnlichen Verbindungen
These compounds share a similar structure but differ in their specific substituents and biological activities . Thaxtomin A, for example, is the most abundant and active member of the family and is often used as a reference compound in studies . Thaxtomin C is unique in its specific hydroxylation and nitration patterns, which contribute to its distinct biological activity .
List of Similar Compounds:- Thaxtomin A
- Thaxtomin B
- Thaxtomin D
- 5-Fluoro-thaxtomin A
Eigenschaften
IUPAC Name |
(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWBAHUWORDTI-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


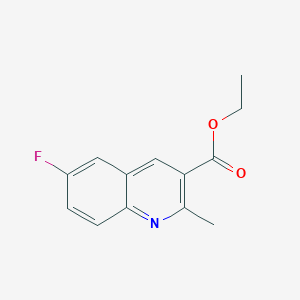
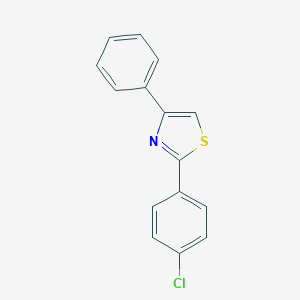
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)

